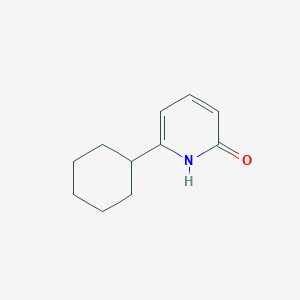

6-cyclohexyl-1H-pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cyclohexyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a cyclohexyl substituent at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated pyridinone in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Cyclohexyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Properties

6-Cyclohexyl-1H-pyridin-2-one has been noted for its antimicrobial activity. It acts as a pharmacophore in drug design, particularly against fungal infections. A notable patent (WO2012075396A2) describes its use in treating conditions caused by fungi, including candidiasis and tinea pedis, indicating its potential as an antifungal agent .

2. Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. Research highlights its efficacy against the National Cancer Institute's 60 human cancer cell lines, with GI50 values indicating significant activity . Specifically, derivatives of this compound have demonstrated effective inhibition of cancer cell proliferation, making it a candidate for further development as an anticancer therapeutic .

3. Prodrug Development

The exploration of prodrugs derived from this compound enhances its bioavailability and therapeutic efficacy. Prodrugs can improve solubility and absorption properties, which are critical for the treatment of various diseases, including cancer and fungal infections .

Catalytic Applications

1. Ligand in Palladium-Catalyzed Reactions

this compound serves as a ligand in palladium-catalyzed reactions, facilitating dehydrogenation processes that are typically challenging. This application is significant in organic synthesis, where efficient transformations are required to develop complex molecules from simpler precursors .

2. C–H Activation

The compound has been utilized in C–H activation reactions, which are pivotal for creating new carbon-carbon bonds in organic synthesis. This capability allows for the functionalization of hydrocarbons without the need for pre-functionalization steps, streamlining synthetic pathways .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Patent WO2012075396A2 | Describes the use of this compound as a treatment for fungal infections | Antifungal agent |

| NCBI Review (PMC6331900) | Reports cytotoxicity against multiple cancer cell lines with GI50 values indicating strong activity | Anticancer therapeutic |

| Palladium-Catalyzed Reactions | Demonstrates the compound's role as a ligand enhancing C–H activation processes | Catalysis in organic synthesis |

Mecanismo De Acción

The mechanism of action of 6-cyclohexyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

6-Cyclohexyl-4-methylpyridin-2-one: This compound is similar in structure but has a methyl group at the 4-position.

6-Cyclohexyl-1-hydroxy-4-methylpyridin-2-one: This compound features an additional hydroxy group and a methyl group.

Uniqueness

6-Cyclohexyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a versatile ligand in catalytic reactions and its potential biological activities make it a compound of significant interest in various research fields.

Actividad Biológica

6-Cyclohexyl-1H-pyridin-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₅NO

- CAS Number : 1159814-04-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacteria and fungi. It has been found to disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death.

-

Anticancer Properties :

- Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. It has shown efficacy against several cancer types, including breast cancer and acute myeloid leukemia.

- JAK Inhibition :

Antimicrobial Activity

A study conducted by researchers at the University of Groningen demonstrated that this compound exhibited potent activity against Candida albicans, a common fungal pathogen. The compound was shown to disrupt iron metabolism in fungal cells, leading to iron-limiting conditions that inhibited growth .

Anticancer Effects

In a series of experiments reported in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Acute Myeloid Leukemia | 10 | Cell cycle disruption |

| Colon Carcinoma | 20 | Inhibition of DNA replication |

JAK Kinase Inhibition

A patent filed for pyridinone derivatives highlighted the potential of compounds like this compound as JAK inhibitors for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In animal models, these compounds demonstrated reduced inflammation and improved survival rates in grafts during transplant procedures .

Propiedades

IUPAC Name |

6-cyclohexyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYJWWIKZZHYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.